2-methylpent-3-yn-2-amine hydrochloride
CAS No.:
Cat. No.: VC13020497
Molecular Formula: C6H12ClN
Molecular Weight: 133.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H12ClN |
|---|---|
| Molecular Weight | 133.62 g/mol |
| IUPAC Name | 2-methylpent-3-yn-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C6H11N.ClH/c1-4-5-6(2,3)7;/h7H2,1-3H3;1H |
| Standard InChI Key | YTAGYALRXGSLCR-UHFFFAOYSA-N |
| SMILES | CC#CC(C)(C)N.Cl |
| Canonical SMILES | CC#CC(C)(C)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-Methylpent-3-yn-2-amine hydrochloride consists of a five-carbon chain (pentynyl group) with a triple bond between carbons 3 and 4. A methyl group and a protonated amine group are both attached to carbon 2, forming a tertiary amine structure. The hydrochloride salt forms via the reaction of the free base with hydrochloric acid, resulting in the ionic pairing of the ammonium cation (C₆H₁₂N⁺) and chloride anion (Cl⁻).
Structural Formula:
-
Free base:
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Hydrochloride:
Physicochemical Characteristics
Data for the free base (2-methylpent-3-yn-2-amine) provides foundational insights into the hydrochloride’s properties :
| Property | Free Base Value | Hydrochloride (Expected) |
|---|---|---|
| Molecular Formula | C₆H₁₁N | C₆H₁₂ClN |
| Molecular Weight (g/mol) | 97.16 | 133.62 |
| Density (g/cm³) | 0.847 | ~1.1–1.3 (typical amine salts) |
| Boiling Point (°C) | 133.6 | Decomposes before boiling |
| Flash Point (°C) | 31 | Higher due to ionic nature |
| Solubility | Low in water | High in polar solvents (e.g., water) |
The hydrochloride’s increased polarity enhances its solubility in aqueous media, making it preferable for biological assays. Its thermal stability is likely reduced compared to the free base, with decomposition occurring at elevated temperatures.
Synthesis and Production
Free Base Synthesis
The parent amine, 2-methylpent-3-yn-2-amine, is synthesized via nucleophilic addition reactions. A documented method involves the reaction of methylacetylene with a secondary amine under catalytic conditions :
This reaction typically employs transition metal catalysts (e.g., copper or palladium) to facilitate alkyne-amine coupling. Purification steps include fractional distillation or chromatography.
Hydrochloride Salt Formation
The free base is treated with hydrochloric acid in an anhydrous solvent (e.g., diethyl ether) to precipitate the hydrochloride salt:
The product is isolated via filtration and recrystallized from ethanol or methanol to achieve high purity (>95%).
Chemical Reactivity and Functionalization
Alkyne Reactivity
The terminal alkyne group enables characteristic reactions:
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Oxidation: Forms a ketone or carboxylic acid under strong oxidizing conditions (e.g., KMnO₄) .
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Hydrogenation: Catalytic hydrogenation (Pd/C) reduces the triple bond to a single bond, yielding 2-methylpentan-2-amine.
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Cycloaddition: Participates in Huisgen azide-alkyne cycloaddition (click chemistry) to form triazoles.
Amine Reactivity
The protonated amine in the hydrochloride salt undergoes limited nucleophilic substitution but can participate in:
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Salt Metathesis: Exchange of chloride for other anions (e.g., sulfate) in aqueous solution.
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Deprotonation: Regeneration of the free base using strong bases (e.g., NaOH).
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